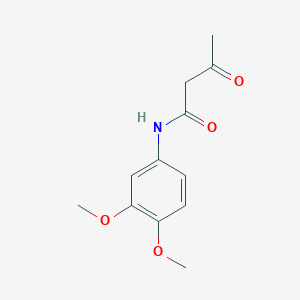

N-(3,4-dimethoxyphenyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La tiazofurina es un análogo de nucleósido con el nombre químico 2-β-D-ribofuranosiltiazol-4-carboxamida. Es conocida por su uso clínico potencial en el tratamiento del cáncer debido a su capacidad para inhibir la enzima inosina monofosfato deshidrogenasa . Este compuesto ha mostrado promesa en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina.

Métodos De Preparación

La síntesis de tiazofurina implica varios pasos:

Material de partida: El proceso comienza con 1-O-Acetil-2,3,5-tri-O-benzoil-beta-D-ribofuranosa.

Formación de cianuro: Este compuesto se trata con cianuro de trimetilsililo para formar 2,3,5-Tri-O-benzoil-beta-D-ribofuranosil cianuro.

Tratamiento con sulfuro de hidrógeno: El cianuro se trata luego con sulfuro de hidrógeno, lo que lleva a la formación de (2R,3R,4R,5R)-2-(Benzoiloxi)metil-5-carbamotioiltetrahidrofurano-3,4-diil dibenzoato.

Ciclización: La ciclización con bromopiruvato de etilo da como resultado 2-(2,3,5-Tri-O-benzoil-beta-D-ribofuranosil)-4-tiazolcarboxílico ácido éster etílico.

Eliminación de grupos protectores: El metóxido de sodio se utiliza para eliminar los grupos protectores, produciendo 2-beta-D-Ribofuranosil-4-tiazolcarboxílico ácido éster etílico.

Intercambio amida-éster: Finalmente, el tratamiento con amoníaco seco completa la síntesis de tiazofurina.

Análisis De Reacciones Químicas

La tiazofurina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de tiazol o en la porción ribofuranosil. Los reactivos comunes utilizados en estas reacciones incluyen sulfuro de hidrógeno, bromopiruvato de etilo y metóxido de sodio.

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.

Biología: La tiazofurina ha mostrado efectos antiproliferativos sobre las células tumorales in vitro y en modelos animales.

Medicina: Los ensayos clínicos han explorado su uso en el tratamiento de la leucemia mieloide crónica y otros cánceres.

Mecanismo De Acción

La tiazofurina ejerce sus efectos inhibiendo la enzima inosina monofosfato deshidrogenasa. Esta inhibición bloquea la biosíntesis de novo de trifosfato de guanosina, un nucleótido crítico para la síntesis de ADN y ARN. Al reducir los niveles de trifosfato de guanosina, la tiazofurina interrumpe la proliferación de células que se dividen rápidamente, como las células cancerosas . El compuesto se metaboliza a adenina dinucleótido de tiazol-4-carboxamida, que imita el cofactor natural de la inosina monofosfato deshidrogenasa, lo que lleva a su inhibición .

Comparación Con Compuestos Similares

La tiazofurina es única entre los análogos de nucleósidos debido a su inhibición específica de la inosina monofosfato deshidrogenasa. Los compuestos similares incluyen:

Ribavirina: Otro análogo de nucleósido con actividad antiviral de amplio espectro.

Selenazofurina: Un compuesto con propiedades antivirales y antiproliferativas similares.

Nucleósidos de tiazol: Una clase de compuestos con diversas actividades biológicas, incluidos los efectos antitumorales y antivirales. La especificidad de la tiazofurina para la inosina monofosfato deshidrogenasa y su vía metabólica única la distinguen de estos compuestos relacionados.

Actividad Biológica

N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethoxy-substituted phenyl group attached to a 3-oxobutanamide moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H15N O3 |

| Molecular Weight | 221.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways, leading to increased cell death rates .

Antimicrobial Activity

The compound also displays antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including drug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at low concentrations without affecting human cell viability .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for memory and learning functions .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Enzyme Inhibition : It inhibits key enzymes such as AChE and bacterial topoisomerases, disrupting essential cellular processes in pathogens and cancer cells.

- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition |

Case Study 1: Anticancer Efficacy

In a controlled study involving various human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

A study evaluating the antimicrobial efficacy against E. coli demonstrated that this compound had an MIC of approximately 8 µM. Notably, it exhibited selective toxicity towards bacterial cells while maintaining safety for human fibroblast cells at similar concentrations .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCYBJWAQBWXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359299 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112854-82-7 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.